8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one is a complex organic compound characterized by its unique spirocyclic structure, which integrates both nitrogen and oxygen heteroatoms. This compound belongs to the class of spirocyclic compounds, specifically those containing an azaspiro framework, which has garnered interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized from various precursors, including oxime ethers and amines, through cyclization reactions. It is also referenced in scientific literature for its synthetic pathways and applications in drug development and materials science.
This compound is classified as a spirocyclic compound, specifically an azaspiro compound due to the presence of nitrogen in the spiro framework. Its structural complexity makes it relevant for studies in organic synthesis and medicinal chemistry.
The synthesis of 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one typically involves several key steps:
The synthetic routes may also vary based on the desired yield and purity, with industrial applications often utilizing continuous flow reactors to optimize production . The yields reported in literature for related compounds range from 11% to 67%, depending on the specific conditions employed .
The molecular structure of 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one features a spirocyclic arrangement where a nitrogen atom is integrated into a bicyclic framework that includes an oxygen atom. The presence of hydroxyl and benzyl groups contributes to its reactivity and potential biological activity.
Key structural data includes:
8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired outcome and can vary widely based on factors such as temperature, solvent choice, and reaction time.
The mechanism of action for compounds like 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors due to its structural features.
Research indicates that such compounds may influence enzyme activity or protein binding, making them candidates for further investigation in pharmacological studies .
Current studies focus on understanding how variations in structure affect biological activity, which is crucial for drug design.
The physical properties of 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one include:
Chemical properties include:
8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one has several notable applications:
The 1-oxa-7-azaspiro[4.4]nonane core serves as a versatile molecular platform for chemical diversification. Derivatives exhibit substantial structural variation based on substitution patterns at key positions (C3, C6, C7, C8) and oxidation states of the lactam moiety:
Table 1: Structural Diversity in 1-Oxa-7-Azaspiro[4.4]Nonane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| 1-Oxa-7-azaspiro[4.4]nonan-3-ol | C₇H₁₃NO₂ | 143.18 | C3-hydroxyl | Not specified |
| 1-Oxa-7-azaspiro[4.4]nonan-3-one hydrochloride | C₇H₁₂ClNO₂ | 177.63 | C3-carbonyl, hydrochloride salt | Not specified |
| 8-Hydroxy-7-benzyl-1-oxa-7-azaspiro[4.4]nonan-6-one | C₁₄H₁₇NO₃ | 247.29 | C6-carbonyl, C7-benzyl, C8-hydroxy | Not specified |
| (5R,8S)-7-Benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile | C₁₅H₁₆N₂O₂ | 256.30 | C6-carbonyl, C7-benzyl, C8-cyano | (5R,8S) |
The parent scaffold contains an oxygen atom in one ring (tetrahydrofuran) and a nitrogen atom in the other (piperidine). 8-Hydroxy-7-benzyl-1-oxa-7-azaspiro[4.4]nonan-6-one (C₁₄H₁₇NO₃, MW 247.29) exemplifies a highly functionalized variant featuring a C6 lactam carbonyl, a C7-benzylated nitrogen, and a C8 hydroxy group [1]. The benzyl group introduces aromatic character and lipophilicity, while the C8 hydroxyl contributes to hydrogen bonding potential. Stereochemistry critically influences the biological activity of these derivatives, as evidenced by the specified (5R,8S) configuration in the bioactive carbonitrile analogue . The C3-oxidized variants (ketone or alcohol) further expand the structural diversity, influencing ring conformations and dipole moments [2] [7].
The benzyl group at N7 in 1-oxa-7-azaspiro[4.4]nonane derivatives confers distinctive pharmacological advantages:
The spirocyclic lactam framework itself acts as a conformationally constrained γ-amino acid or glutarimide bioisostere, enabling target engagement distinct from monocyclic lactams [3] . Computational analyses suggest the benzyl-substituted spiro[4.4]nonane scaffold exhibits superior binding energy profiles compared to non-spirocyclic benzylpiperidines due to reduced entropy penalties upon target binding.
Spirocyclic lactams emerged as strategic pharmacophores following seminal work on rigidified prostaglandin analogues in the 1980s. The 1-oxa-7-azaspiro[4.4]nonan-6-one system represents an evolution focused on optimizing metabolic stability and three-dimensional diversity:
Table 2: Evolution of Key 1-Oxa-7-Azaspiro[4.4]Nonane Pharmacophores
| Development Phase | Prototype Structure | Structural Advancement | Pharmacological Impact |
|---|---|---|---|
| Unsubstituted Core | 1-Oxa-7-azaspiro[4.4]nonane | Basic heterospiro scaffold | High conformational rigidity but low target affinity |
| N7-Alkylation | 7-Benzyl-1-oxa-7-azaspiro[4.4]nonane | N-Benzylation for metabolic stabilization | Improved half-life and receptor selectivity |
| C6 Carbonyl | 7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-6-one | Lactam formation at C6 | Enhanced hydrogen bonding capacity |
| C8 Functionalization | 8-Hydroxy-7-benzyl-1-oxa-7-azaspiro[4.4]nonan-6-one | C8 hydroxyl group addition | Increased solubility and chiral complexity |
Modern synthetic routes to these compounds typically involve: (1) Cyclization of bifunctional precursors (e.g., halo-hydroxy or amino-ester compounds) under basic conditions; (2) Stereoselective functionalization using chiral auxiliaries or catalysts; (3) Late-stage benzylation via reductive amination or N-alkylation . The 8-hydroxy derivative’s synthesis likely exploits aldol-type reactions or hydroxylation of a C8 enolate. These methodologies have enabled the production of gram-scale quantities for lead optimization campaigns, positioning spirocyclic lactams as high-priority scaffolds for protease inhibitors, kinase modulators, and GPCR-targeted therapeutics [3] .
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8